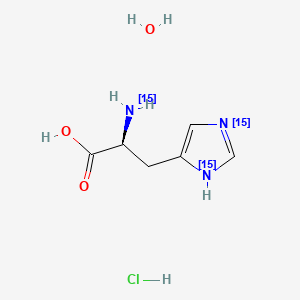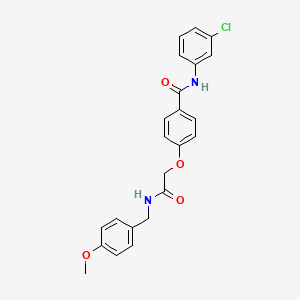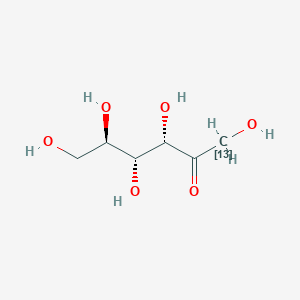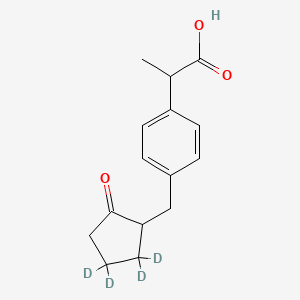
Loxoprofen-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loxoprofen-d4 is a deuterium-labeled version of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties . Loxoprofen itself is a propionic acid derivative and is commonly used to treat pain and inflammation in musculoskeletal conditions . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen-d4 involves the incorporation of deuterium atoms into the Loxoprofen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated water (D2O) or deuterated organic solvents in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Loxoprofen-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Loxoprofen-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Loxoprofen under different conditions.
Biology: Employed in biological studies to investigate the metabolism and distribution of Loxoprofen in biological systems.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of Loxoprofen, aiding in the development of more effective and safer NSAIDs.
Industry: Applied in the pharmaceutical industry for quality control and formulation development of Loxoprofen-based medications
Mecanismo De Acción
Loxoprofen-d4, like Loxoprofen, is a prodrug that is rapidly metabolized to its active trans-alcohol form. This active form is a potent and non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever .
Comparación Con Compuestos Similares
Loxoprofen-d4 can be compared to other deuterium-labeled NSAIDs and non-deuterated NSAIDs:
Ibuprofen-d3: Another deuterium-labeled NSAID used in similar pharmacokinetic studies.
Naproxen-d3: A deuterium-labeled version of Naproxen, used for similar research purposes.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings where detailed analysis of drug behavior is required .
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
2-[4-[(2,2,3,3-tetradeuterio-5-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i2D2,3D2 |
Clave InChI |
YMBXTVYHTMGZDW-RRVWJQJTSA-N |
SMILES isomérico |
[2H]C1(CC(=O)C(C1([2H])[2H])CC2=CC=C(C=C2)C(C)C(=O)O)[2H] |
SMILES canónico |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


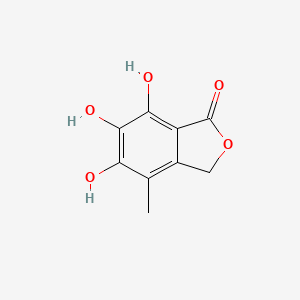

![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
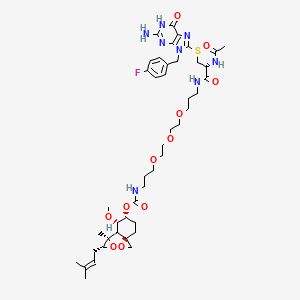

![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
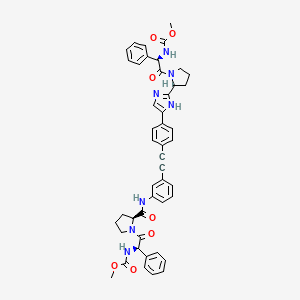
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)


![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
